1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine
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Overview
Description
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[5,4-d]pyrimidine core, which is fused with a piperidine ring and a 2-methylphenyl group. This unique structure contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets . For instance, they have been found to inhibit dihydrofolate reductase (DHFR), various kinases such as tyrosine-protein kinase transforming protein Abl or MAP kinases, and biotin carboxylase .
Mode of Action
Similar pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
They are involved in the de novo synthesis of purines and pyrimidines, reduction of nucleotides to deoxynucleotides, and recycling of purine bases .
Pharmacokinetics
It’s mentioned that the degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar pyrimidine derivatives have shown significant cytotoxic activities against various cell lines . They have been found to alter cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine, like other pyrimidine derivatives, can interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Given the known activities of similar pyrimidine derivatives, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Construction of Pyrazolo[5,4-d]pyrimidine Core: The pyrazole derivative is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[5,4-d]pyrimidine core. This step often requires heating and the use of a catalyst such as zinc chloride or copper salts.
Introduction of Piperidine Ring: The pyrazolo[5,4-d]pyrimidine core is further functionalized by introducing a piperidine ring through nucleophilic substitution reactions.
Attachment of 2-Methylphenyl Group: Finally, the 2-methylphenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[5,4-d]pyrimidine core, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives with potential biological activities.
Scientific Research Applications
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups. They also exhibit diverse biological activities and are studied for their therapeutic potential.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and show similar biological activities, including kinase inhibition and anticancer properties.
Quinazoline Derivatives: Quinazolines are another class of fused heterocycles with significant biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSKZXOGXEZRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.